molecular formula C13H23NO5 B13045729 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate

Cat. No.: B13045729
M. Wt: 273.33 g/mol
InChI Key: HMMIAUXXMMDHJN-VHSXEESVSA-N
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Description

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl) 3-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both tert-butyl and ethyl groups.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-O-tert-butyl 3-O-ethyl (2S,3R)-2-methylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

HMMIAUXXMMDHJN-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](OCCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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